Hex-5-en-3-amine hydrochloride
Overview
Description
Hex-5-en-3-amine hydrochloride is a chemical compound with a molecular weight of 135.64 . It is a powder in its physical form .
Chemical Reactions Analysis
Amines, including this compound, can undergo various chemical reactions. For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also react with strong acids to form what are called amine salts .Physical and Chemical Properties Analysis
This compound is a powder in its physical form . It is typically stored at room temperature . Amines of low molar mass are quite soluble in water . The water solubilities of the lower-molecular-weight amines are appreciable .Scientific Research Applications
Studies on Chemical Selectivity and Skin Sensitization
Research has revealed that substances like hex-1-ene- and hexane-1,3-sultone, which are structurally related to Hex-5-en-3-amine hydrochloride, have significant skin sensitization potential. These compounds show reactivity with various model nucleophiles, simulating protein amino acid residues, which might be involved in their sensitization potency. The study utilized isotopically labeled compounds to analyze their reactivity patterns through (13)C NMR spectroscopy, providing insights into the chemical reactivity and potential health hazards related to skin contact (Meschkat et al., 2001).
Application in Synthesis of Aminosugars
Synthesis of 5-Amino-5-deoxysugars
Another significant application of compounds related to this compound involves the synthesis of 5-amino-5-deoxysugars. This process exploits the stereoelectronic effects of groups at the C-3 position of vinyl sulfone-modified hex-5-enofuranosides, which act as Michael acceptors. This approach has been instrumental in achieving diastereoselectivity in the addition of amines, paving the way for the synthesis of a wide range of aminosugars with potential applications in various fields (Das & Pathak, 2005).
Safety and Hazards
Properties
IUPAC Name |
hex-5-en-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-3-5-6(7)4-2;/h3,6H,1,4-5,7H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVTZJRSOZOAAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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